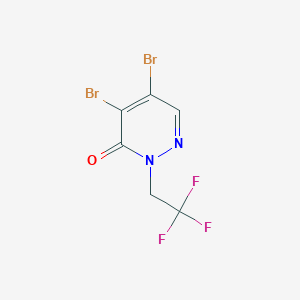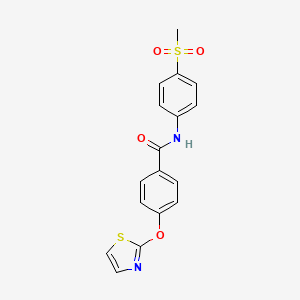
N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide, also known as MPT0B392, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPT0B392 belongs to the class of benzamide derivatives and has been found to possess promising anticancer properties.
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
Research indicates that compounds related to N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide exhibit potential as class III antiarrhythmic agents. For instance, studies have shown that certain N-substituted imidazolylbenzamides and benzene-sulfonamides possess cardiac electrophysiological activity comparable to sematilide, a potent selective class III agent undergoing clinical trials. This suggests that the thiazol-2-yloxy and methylsulfonylphenyl moieties may contribute to significant electrophysiological effects in cardiac tissues (Morgan et al., 1990).
Antimicrobial and Antifungal Agents
The synthesis of 2-phenylamino-thiazole derivatives, including structures analogous to N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide, has shown promising results as antimicrobial agents. These compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their potential in treating a variety of microbial infections (Bikobo et al., 2017).
Anticancer Evaluation
Several derivatives of N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide have been synthesized and evaluated for their anticancer activities. A study reported that a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives demonstrated higher activity than the reference drug, etoposide, highlighting their potential as novel anticancer agents (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
N-(4-methylsulfonylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-25(21,22)15-8-4-13(5-9-15)19-16(20)12-2-6-14(7-3-12)23-17-18-10-11-24-17/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMYLWZORNNDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

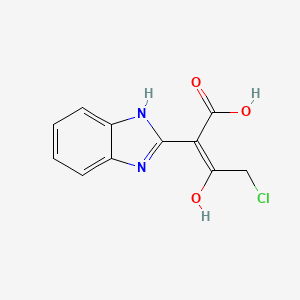
![Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B2602084.png)
![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2602085.png)
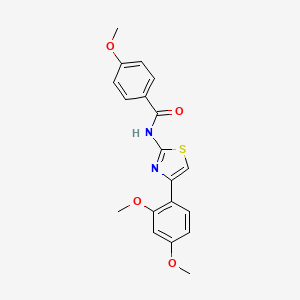
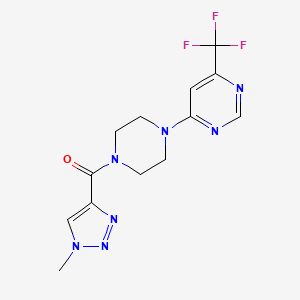
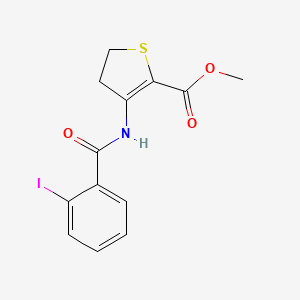
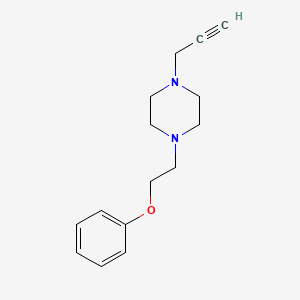
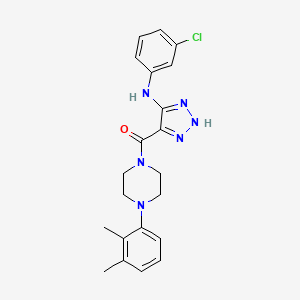
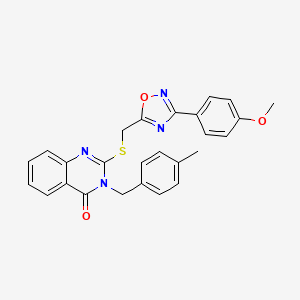
![1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2602101.png)
![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)

![Tert-butyl N-[[4-[(2-chloroacetyl)amino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2602105.png)
